Welcome to the BenchChem Online Store!
molecular formula C14H19NO2 B8504333 1-(5-Hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline

1-(5-Hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8504333
M. Wt: 233.31 g/mol
InChI Key: GPYVAOPPDZGKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04512990

Procedure details

The 1-(5-hydroxypentanoyl)-1,2,3,4-tetrahydroquinoline (2.0 g) was refluxed for 8 hours in ether (250 ml) containing lithium aluminium hydride (1.0 g). The solution was cooled, water was added, and the ethereal solution was extracted with dilute hydrochloric acid. The extract was basified with sodium hydroxide and extracted with ether. The ethereal solution was dried and evaporated to afford the title compound as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>CCOCC>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCCCCC(=O)N1CCCC2=CC=CC=C12
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
the ethereal solution was extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ethereal solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCCCCN1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.